molecular formula C17H24ClFN2O B5183288 N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5183288
M. Wt: 326.8 g/mol
InChI Key: ZXROFTIGKNZFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule drug that has been developed as a treatment for autoimmune diseases such as psoriasis and psoriatic arthritis. It belongs to the class of drugs known as tyrosine kinase inhibitors and works by inhibiting the activity of the Janus kinase (JAK) family of enzymes.

Mechanism of Action

N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide works by inhibiting the activity of the JAK family of enzymes, which play a key role in the immune response. By blocking the activity of these enzymes, the drug is able to reduce inflammation and improve symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine signaling pathways and the suppression of immune cell activation and proliferation. These effects contribute to the drug's ability to reduce inflammation and improve symptoms of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide for lab experiments is its potency and specificity, which allows for precise control over the inhibition of JAK enzymes. However, the drug's high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, including the investigation of its efficacy in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as the development of more potent and specific JAK inhibitors. Additionally, further studies are needed to better understand the long-term safety and efficacy of the drug in humans.

Synthesis Methods

The synthesis of N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-chloro-6-fluorobenzylamine with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product.

Scientific Research Applications

N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for autoimmune diseases. In preclinical studies, the drug has been shown to effectively reduce inflammation and improve symptoms of psoriasis and psoriatic arthritis.

properties

IUPAC Name

N-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O/c1-17(2,3)20-16(22)12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXROFTIGKNZFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxamide

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